1-(3-methyl-4-nitrobenzoyl)azepane
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Overview
Description
1-(3-methyl-4-nitrobenzoyl)azepane is a chemical compound with the molecular formula C14H18N2O3 It belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl-4-nitrobenzoyl)azepane typically involves the reaction of 3-methyl-4-nitrobenzoic acid with azepane in the presence of a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis and scale-up procedures would apply, including optimization of reaction conditions, purification processes, and quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl-4-nitrobenzoyl)azepane can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1-(3-methyl-4-aminobenzoyl)azepane.
Substitution: Various substituted benzoyl azepanes depending on the nucleophile used.
Oxidation: 1-(3-carboxy-4-nitrobenzoyl)azepane.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-methyl-4-nitrobenzoyl)azepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
1-(3-methyl-4-nitrobenzoyl)azepane can be compared to other azepane derivatives and nitrobenzoyl compounds:
Azepane Derivatives: Compounds such as 1-benzoylazepane and 1-(4-methylbenzoyl)azepane share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Nitrobenzoyl Compounds: Compounds like 1-(4-nitrobenzoyl)piperidine and 1-(3-nitrobenzoyl)morpholine have similar nitrobenzoyl groups but differ in their heterocyclic rings, affecting their reactivity and applications.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for research and development in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its potential and optimize its use in different applications.
Properties
IUPAC Name |
azepan-1-yl-(3-methyl-4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11-10-12(6-7-13(11)16(18)19)14(17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQCEUIROVTCRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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